
Cefonicid monosodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefonicid Monosodium is the monosodium salt form of cefonicid, a second-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefonicid binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
A second-generation cephalosporin administered intravenously or intramuscularly. Its bactericidal action results from inhibition of cell wall synthesis. It is used for urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections.
Biologische Aktivität
Cefonicid monosodium is a semisynthetic, second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat various infections, including urinary tract infections (UTIs), lower respiratory tract infections, and skin and soft tissue infections. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and comparative studies.
Cefonicid functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located in the bacterial cell wall. This inhibition disrupts the final stages of peptidoglycan synthesis, leading to cell lysis mediated by autolytic enzymes such as autolysins .
Key Targets:
- Penicillin-binding protein 1A : Inhibitor in Escherichia coli.
- Peptidoglycan synthase FtsI : Inhibitor in Escherichia coli.
- D-alanyl-D-alanine carboxypeptidase DacB : Inhibitor in Escherichia coli .
Pharmacokinetics
Cefonicid is administered intravenously or intramuscularly, achieving high plasma concentrations with a protein binding rate of approximately 98%. It is excreted unchanged in urine, with about 90% of the administered dose eliminated within a few hours. The elimination half-life is approximately four hours, allowing for once-daily dosing in many clinical scenarios .
Clinical Efficacy and Case Studies
Cefonicid has been evaluated in numerous clinical trials for its effectiveness against various pathogens. Below is a summary of its efficacy based on different types of infections:
Comparative Studies
In comparative studies, cefonicid has shown similar or superior efficacy compared to other antibiotics such as cefamandole and cefazolin for certain infections:
- Urinary Tract Infections : Cefonicid was found comparable to cefamandole given four times daily in terms of clinical outcomes .
- Surgical Prophylaxis : A single dose of cefonicid before surgery provided results comparable to multiple doses of cefoxitin, indicating its potential for use in surgical settings .
Resistance Profile
Cefonicid exhibits resistance against certain bacteria, including:
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of Infections
- Urinary Tract Infections : Cefonicid is commonly prescribed for urinary tract infections caused by susceptible microorganisms. Its effectiveness in treating these infections has been well-documented in clinical trials .
- Lower Respiratory Tract Infections : The antibiotic is also used to manage lower respiratory tract infections, providing significant therapeutic benefits in patients with pneumonia or bronchitis .
- Soft Tissue and Bone Infections : Cefonicid has shown efficacy in treating soft tissue infections and osteomyelitis, particularly in immunocompromised patients .
2. Surgical Prophylaxis
- Cefonicid is often administered as a prophylactic measure before surgical procedures to reduce the risk of postoperative infections. A single dose of 1 g prior to surgery has been shown to decrease the incidence of infections in high-risk patients .
Pharmacological Properties
Cefonicid exhibits several pharmacological characteristics that enhance its clinical utility:
- Broad Spectrum of Activity : It is effective against methicillin-sensitive Staphylococcus aureus, Streptococcus species, and various Enterobacteriaceae, while being less effective against Pseudomonas and Bacteroides species .
- Long Half-Life : The drug has a prolonged serum elimination half-life (approximately 11.6 hours), allowing for once-daily dosing which improves patient compliance and reduces healthcare costs associated with multiple daily doses .
- High Protein Binding : Cefonicid is about 98% protein-bound in human serum, which influences its pharmacokinetics and overall antimicrobial activity .
Case Study 1: Efficacy in Surgical Prophylaxis
A study involving patients undergoing elective surgeries demonstrated that administering cefonicid significantly reduced the rate of postoperative infections compared to control groups receiving no prophylaxis or alternative antibiotics. The findings suggested that cefonicid's broad-spectrum activity effectively targeted common pathogens associated with surgical site infections.
Case Study 2: Treatment of Osteomyelitis
In a clinical trial assessing cefonicid's effectiveness for treating osteomyelitis in diabetic patients, results indicated a high success rate with minimal adverse effects. Patients received cefonicid intravenously for two weeks, followed by oral antibiotics. The study concluded that cefonicid could be an effective option for managing bone infections in this vulnerable population.
Eigenschaften
CAS-Nummer |
71420-79-6 |
---|---|
Molekularformel |
C18H17N6NaO8S3 |
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
sodium;[5-[[(6R,7R)-2-carboxy-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate |
InChI |
InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/q;+1/p-1/t11-,13-,16-;/m1./s1 |
InChI-Schlüssel |
WZTUULPOBSTZKR-CFOLLTDRSA-M |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
61270-78-8 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.